2-Phenyl-2-butenal

Content Navigation

- 1. General Information

- 2. 2-Phenyl-2-butenal (CAS 4411-89-6): Procurement Baseline and Structural Profile

- 3. Non-Interchangeability: Why Cinnamaldehyde and Crotonaldehyde Cannot Substitute 2-Phenyl-2-butenal

- 4. Quantitative Evidence Guide: Differentiating 2-Phenyl-2-butenal in Synthesis and Formulation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

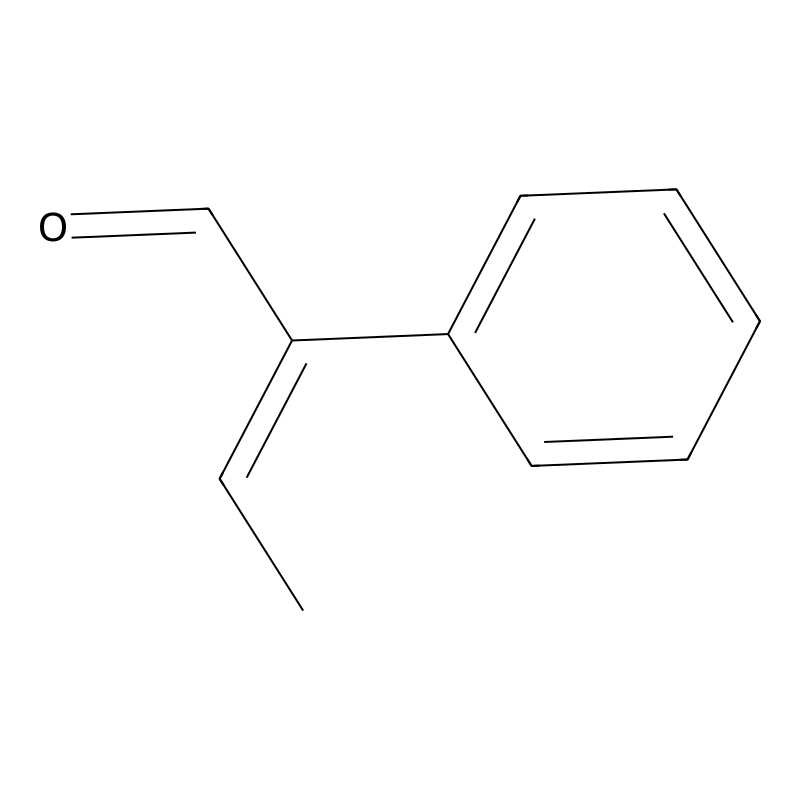

2-Phenyl-2-butenal is an α,β-unsaturated aromatic aldehyde characterized by an α-phenyl ring and a β-methyl group. Commercially procured as a clear, slightly yellow liquid, it serves as a critical electrophilic building block in organic synthesis and a high-value intermediate in the flavor and fragrance industry. Its unique substitution pattern imparts distinct steric and electronic properties to the enal system, making it a highly selective substrate for asymmetric organocatalysis, biocatalytic reductions, and specialized cycloadditions. For industrial buyers, its primary value lies in its precursor suitability for synthesizing enantiopure 2-phenylbutanal derivatives, complex functionalized phthalimides, and specialized cocoa-like flavoring agents where standard aliphatic or β-aryl enals cannot be substituted [1].

Generic substitution with more common α,β-unsaturated aldehydes, such as cinnamaldehyde (β-phenyl) or crotonaldehyde (unsubstituted α-position), fails due to fundamentally different steric and electronic environments at the reactive alkene. The α-phenyl group in 2-phenyl-2-butenal provides critical stabilization for specific transition states, such as azadiene intermediates in benzannulations or inverse electron demand hetero-Diels-Alder reactions. Furthermore, in biocatalytic reductions, the steric bulk at the α-carbon is strictly required by specific enone reductases to achieve high enantioselectivity. Attempting to use cinnamaldehyde in these pathways alters regioselectivity, drastically reduces target yields, and fails to produce the required α-chiral centers downstream, making 2-phenyl-2-butenal an indispensable procurement choice for these specific synthetic routes [1].

Organocatalytic Benzannulation Efficiency vs. Aliphatic Enals

In transition-metal-free, L-proline-catalyzed benzannulations with N-substituted maleimides, (E)-2-phenyl-2-butenal demonstrates superior reactivity compared to standard aliphatic enals. The reaction utilizing 2-phenyl-2-butenal yields 82% of the highly functionalized phthalimide product. In contrast, using 2-methyl-2-pentenal or citral under identical conditions results in lower yields of 72% and 71%, respectively[1]. The α-phenyl substitution effectively stabilizes the azadiene intermediate, driving the formal [4 + 2] cycloaddition forward.

| Evidence Dimension | Product Yield in Benzannulation |

| Target Compound Data | 82% isolated yield |

| Comparator Or Baseline | 2-methyl-2-pentenal (72% yield) and citral (71% yield) |

| Quantified Difference | 10-11% absolute yield increase over aliphatic comparators |

| Conditions | L-proline (20 mol %), benzoic acid (10 mol %), toluene, 80 °C, 10-15 h |

The superior yield in complex cascade reactions makes this compound a highly efficient and cost-effective precursor for manufacturing bioactive phthalimide derivatives.

Enantioselective Biocatalytic Reduction vs. Chemical Hydrogenation

The production of enantiopure (R)-2-phenylbutanal is highly dependent on the reduction method. While standard chemical hydrogenation (e.g., Pd/C) of 2-phenyl-2-butenal yields a racemic mixture, biocatalytic reduction utilizing purified Saccharomyces cerevisiae enone reductases (E I and E II) strictly catalyzes the enantioselective reduction of both cis- and trans-2-phenyl-2-butenal into pure (R)-2-phenylbutanal[1]. The enzyme specifically recognizes the α-phenyl and β-alkyl steric bulk to enforce facial selectivity during hydride transfer.

| Evidence Dimension | Enantiomeric Purity of Reduction Product |

| Target Compound Data | Strictly (R)-2-phenylbutanal via enzymatic reduction |

| Comparator Or Baseline | Racemic mixture via standard catalytic hydrogenation |

| Quantified Difference | Complete enantioselectivity vs. 0% ee (racemic baseline) |

| Conditions | S. cerevisiae cytosolic enone reductases (E I and E II), pH 4.8 |

Enables direct procurement of a chiral intermediate that completely bypasses costly and low-yield downstream chiral resolution steps in pharmaceutical manufacturing.

Hetero-Diels-Alder Cycloaddition Selectivity

2-Phenyl-2-butenal acts as a highly specialized heterodiene in Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder (HDA) reactions. When reacted with cyclopentadiene under optimized conditions (-20 °C, Me2AlCl catalyst), it yields the target dihydropyran in 71% isolated yield [1]. Standard enals lacking the electron-donating α-aryl substituent fail to undergo the necessary retro-Claisen rearrangement, instead yielding strictly standard [4+2] Diels-Alder adducts or complex unresolvable mixtures.

| Evidence Dimension | Dihydropyran Formation (HDA pathway) |

| Target Compound Data | 71% isolated yield of dihydropyran |

| Comparator Or Baseline | Unsubstituted enals (yield 0% dihydropyran, favor standard DA adducts) |

| Quantified Difference | Exclusive access to the HDA / retro-Claisen pathway |

| Conditions | 5-20 mol % Me2AlCl, cyclopentadiene (5 equiv), -20 °C, 20 h |

The specific α-phenyl substitution allows synthetic chemists to access highly functionalized chiral oxygen heterocycles that are otherwise synthetically inaccessible using generic enals.

Sensory and Formulation Specificity for Cocoa Flavors

In flavor formulation, 2-phenyl-2-butenal imparts a distinct 'cocoa, honey, and musty' organoleptic profile that is critical for imitation chocolate flavors. When compared to structural analogs like cinnamaldehyde (which imparts a sharp, spicy cinnamon note) or crotonaldehyde (pungent and acrid), 2-phenyl-2-butenal uniquely mimics the bitter chocolate character [1]. The specific combination of the α-phenyl ring and the β-methyl group is strictly required to trigger the relevant olfactory receptors for cocoa notes.

| Evidence Dimension | Organoleptic Profile |

| Target Compound Data | Cocoa, honey, floral notes |

| Comparator Or Baseline | Cinnamaldehyde (spicy/cinnamon) / Crotonaldehyde (pungent) |

| Quantified Difference | Non-substitutable flavor profile for chocolate imitation |

| Conditions | Sensory evaluation in food additive formulations (FEMA No. 3224) |

For flavor procurement, the exact stereoelectronic structure is non-substitutable for achieving authentic cocoa notes in GRAS-approved commercial formulations.

Enantiopure Pharmaceutical Intermediates

Ideal for biocatalytic workflows requiring the production of (R)-2-phenylbutanal. By leveraging its compatibility with specific yeast enone reductases, procurement of this compound allows manufacturers to avoid racemic mixtures and bypass expensive downstream chiral resolution steps [1].

Transition-Metal-Free Phthalimide Synthesis

The preferred enal precursor for L-proline-catalyzed benzannulations with maleimides. Its superior yield profile in these cascade reactions makes it the optimal choice for the high-throughput synthesis of COX-2 inhibitors and other bioactive phthalimide derivatives [2].

Chiral Dihydropyran Building Blocks

Essential for Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reactions. It provides a direct, high-yield route to complex oxygen heterocycles that are frequently required in the total synthesis of complex natural products[3].

Specialty Cocoa and Chocolate Flavorings

A critical, non-substitutable ingredient in the formulation of artificial chocolate and cocoa flavors. It meets specific JECFA and FEMA GRAS purity specifications, providing the necessary bitter chocolate and honey notes that cannot be achieved with cinnamaldehyde or aliphatic enals [4].

References

- [1] Eur. J. Biochem. 1998, 255, 271-278. Purification and characterization of two enone reductases from Saccharomyces cerevisiae.

- [2] J. Org. Chem. 2020, 85, 23, 15476–15485. Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels–Alder Reaction Employing Two Dienophiles.

- [3] J. Org. Chem. 2005, 70, 18, 7054–7064. Lewis Acid-Catalyzed Tandem Diels−Alder Reaction/Retro-Claisen Rearrangement as an Equivalent of the Inverse Electron Demand Hetero Diels−Alder Reaction.

- [4] US Patent 3582360A. Cocoa flavoring composition containing 2-phenyl-2-alkenals and method of using same.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 158 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 70 of 158 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

55088-52-3

4411-89-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2